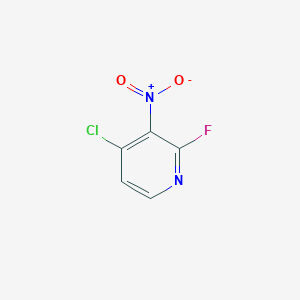

4-Chloro-2-fluoro-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBADNIUPMOCBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-3-nitropyridine, bearing the CAS Registry Number 1261806-51-2, is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a synthetically versatile chlorine atom, a modulating fluorine atom, and a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.

Core Physicochemical and Structural Properties

4-Chloro-2-fluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative. The presence of multiple functional groups on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-nitropyridine

| Property | Value | Source |

| CAS Number | 1261806-51-2 | [1] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |

| Molecular Weight | 176.53 g/mol | [1] |

| Predicted Density | 1.595 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 267.5 ± 35.0 °C | [1] |

| Predicted pKa | -1.83 ± 0.10 | [1] |

The structural arrangement of the substituents on the pyridine ring is critical to its reactivity. The fluorine at the 2-position and the nitro group at the 3-position significantly influence the electronic properties of the ring, while the chlorine at the 4-position serves as a key reactive site.

Chemical Reactivity and Synthetic Utility

The primary reaction mechanism for 4-Chloro-2-fluoro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). The inherent electron deficiency of the pyridine ring is greatly amplified by the potent electron-withdrawing nitro group at the C3 position.[2] This electronic setup renders the C4 carbon, which holds the chloro leaving group, highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[2]

The fluorine atom at the C2 position also plays a crucial role. Fluorine's high electronegativity further enhances the electrophilicity of the ring, while its small size offers minimal steric hindrance.[3][4] This combination of electronic activation and steric accessibility makes the C4 position exceptionally reactive towards nucleophilic attack.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-fluoro-3-nitropyridine

Caption: SNAr mechanism on 4-Chloro-2-fluoro-3-nitropyridine.

Common nucleophiles employed in reactions with this substrate include amines, alcohols, thiols, and carbanions. This versatility allows for the introduction of a wide array of functional groups and structural motifs, making it a valuable precursor in the synthesis of diverse compound libraries for drug discovery screening.[5][6]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocycles are privileged scaffolds in medicinal chemistry.[5][6] The incorporation of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

4-Chloro-2-fluoro-3-nitropyridine serves as a key starting material for the synthesis of more complex, biologically active molecules. For instance, the chloro group can be displaced by various amines to introduce side chains that can interact with specific residues in a protein's active site. The nitro group can be subsequently reduced to an amine, providing another handle for further functionalization.

While specific drugs containing the intact 4-chloro-2-fluoro-3-nitropyridine scaffold are not widely documented, its structural motifs are present in numerous bioactive compounds and are considered crucial intermediates in their synthesis.[7]

Spectral Data Interpretation

While a dedicated, publicly available spectrum for 4-Chloro-2-fluoro-3-nitropyridine is not readily found, its spectral characteristics can be predicted based on the analysis of similar structures.[8][9]

-

¹H NMR: The proton on the pyridine ring would be expected to appear in the downfield aromatic region, likely as a singlet, due to the strong deshielding effects of the adjacent nitro group and the electronegative halogen atoms.

-

¹³C NMR: The carbon atoms of the pyridine ring would exhibit distinct chemical shifts influenced by the attached substituents. The carbon bearing the chlorine atom would be significantly affected, as would the carbons adjacent to the fluorine and nitro groups.

-

¹⁹F NMR: A singlet would be expected for the fluorine atom at the 2-position. Its chemical shift would be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C-Cl, C-F, and N-O (from the nitro group) bonds. The aromatic C-H and C=C/C=N stretching vibrations would also be present.[10]

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.[11]

Safety, Handling, and Storage

As with any laboratory chemical, 4-Chloro-2-fluoro-3-nitropyridine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not universally available, the hazard profile can be inferred from structurally related compounds.[12][13][14][15][16][17]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][14]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[12][13][14] Do not eat, drink, or smoke when using this product.[12][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]

-

First Aid:

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12][13]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12][13][14]

Representative Experimental Protocol

The following is a generalized protocol for a nucleophilic aromatic substitution reaction using a substrate similar to 4-Chloro-2-fluoro-3-nitropyridine, which can be adapted by a skilled chemist.

Objective: Synthesis of a 4-amino-substituted-2-fluoro-3-nitropyridine derivative.

Materials:

-

4-Chloro-2-fluoro-3-nitropyridine

-

Desired primary or secondary amine

-

A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

Diagram 2: Experimental Workflow for Amine Substitution

Caption: General workflow for an SNAr reaction.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2-fluoro-3-nitropyridine (1.0 equivalent) in the chosen solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, prepare a solution of the amine (1.1-1.2 equivalents) and the base (1.5 equivalents) in the same solvent.

-

Add the amine/base solution dropwise to the cooled solution of the starting material.

-

Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired 4-amino-substituted product.

References

-

ChemBK. Pyridine, 4-chloro-2-fluoro-3-nitro-. Available from: [Link], 4-chloro-2-fluoro-3-nitro-

- SAFETY DATA SHEET. (2025, September 12).

- Fisher Scientific. SAFETY DATA SHEET.

-

PubChem. 4-Chloro-3-nitropyridine. Available from: [Link]

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.

-

Environmental Protection Agency (EPA). 4-Fluoro-2-nitropyridine Properties. Available from: [Link]

-

PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

- Benchchem. An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine.

- Benchchem. A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.

- Google Patents. CN113999167 - Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine.

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

European Patent Office. EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Available from: [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PMC - NIH. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Available from: [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]

- Organic Chemistry Ir And Nmr Cheat Sheet.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

Oakwood Chemical. OXONE®, monopersulfate compound. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-2,6-dimethyl-3-nitropyridine(15513-48-1) 1H NMR spectrum [chemicalbook.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. lehigh.edu [lehigh.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 4-Chloro-2-fluoro-3-nitropyridine: A Technical Guide for Advanced Drug Discovery

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Versatile Heterocyclic Building Block, 4-Chloro-2-fluoro-3-nitropyridine.

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated and nitrated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 4-Chloro-2-fluoro-3-nitropyridine emerges as a highly versatile and reactive intermediate, offering a gateway to a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of its chemical properties, a representative synthesis protocol, characteristic reactivity, and its pivotal role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

4-Chloro-2-fluoro-3-nitropyridine is a trifunctionalized pyridine ring, a structural motif present in numerous FDA-approved drugs.[1] The strategic placement of a chloro, a fluoro, and a nitro group on the pyridine core imparts a unique electronic and steric profile, making it a valuable synthon for further chemical elaboration.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-nitropyridine and Related Analogs

| Property | 4-Chloro-2-fluoro-3-nitropyridine (Predicted/Estimated) | 4-Chloro-3-nitropyridine[2][3] | 4-Chloro-2-methyl-3-nitropyridine[4] |

| Molecular Formula | C₅H₂ClFN₂O₂ | C₅H₃ClN₂O₂ | C₆H₅ClN₂O₂ |

| Molecular Weight | 176.54 g/mol | 158.54 g/mol | 172.57 g/mol |

| Appearance | Pale yellow solid (predicted) | Yellow to light brown crystalline solid | Not available |

| Melting Point | Not available | 35-50 °C | Not available |

| Boiling Point | Not available | Not available | 247.1 ± 35.0 °C at 760 mmHg |

| Density | Not available | Not available | 1.4 ± 0.1 g/cm³ |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons directly attached to the electronegative substituents (Cl, F, and NO₂) will show characteristic downfield shifts.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will be a crucial tool for characterization, showing a single resonance for the fluorine atom at the C2 position. The chemical shift will be indicative of the electronic environment of the fluorinated pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).[4] Other significant peaks will include C-Cl, C-F, and aromatic C-H and C=N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns are likely to involve the loss of the nitro group and the halogen atoms.

Synthesis of 4-Chloro-2-fluoro-3-nitropyridine: A Representative Protocol

The synthesis of 4-Chloro-2-fluoro-3-nitropyridine can be approached through a multi-step sequence involving nitration, chlorination, and fluorination of a pyridine precursor. While a specific protocol for this exact molecule is not widely published, a representative synthesis can be designed based on established methodologies for analogous compounds, such as the Balz-Schiemann reaction for fluorination.[5]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 4-Chloro-2-fluoro-3-nitropyridine.

Step-by-Step Experimental Protocol (Representative)

This protocol is a generalized procedure based on the synthesis of related fluorinated and nitrated pyridines.[5][6]

-

Nitration: A suitable pyridine precursor is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

-

Chlorination: The resulting nitropyridine is then chlorinated, for example, using phosphorus oxychloride, to introduce the chlorine atom at the 4-position.[6]

-

Fluorination via Diazotization (Balz-Schiemann Reaction): An amino group at the 2-position (which would be introduced in a preceding step) is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄). Subsequent thermal decomposition of the diazonium tetrafluoroborate salt yields the desired 2-fluoro-substituted pyridine.[5]

Self-Validating System: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the completion of the reaction and the formation of the desired intermediate. The final product should be purified by column chromatography or recrystallization and its identity and purity confirmed by NMR, IR, and MS analysis.

Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2-fluoro-3-nitropyridine is dominated by nucleophilic aromatic substitution (SₙAr). The pyridine ring is inherently electron-deficient, and this is further amplified by the potent electron-withdrawing nitro group. This electronic arrangement makes the carbon atoms attached to the halogen atoms highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

The key to the synthetic utility of this building block lies in the differential reactivity of the two halogen atoms. The fluorine atom at the 2-position and the chlorine atom at the 4-position are both activated towards SₙAr. The regioselectivity of the substitution can often be controlled by the choice of nucleophile and reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack in pyridine systems.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Common nucleophiles used in reactions with similar scaffolds include amines, thiols, and alkoxides, leading to the formation of substituted pyridines with diverse functionalities.[7]

Applications in Drug Discovery and Development

The unique structural features of 4-Chloro-2-fluoro-3-nitropyridine make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The incorporation of fluorine, in particular, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[8]

Role as a Key Building Block for Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, a major class of anti-cancer drugs. The 4-chloro-2-fluoro-3-nitropyridine core can be elaborated through sequential SₙAr reactions to generate libraries of compounds for screening against various kinase targets. For example, related chloronitropyridine derivatives have been utilized in the synthesis of dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia.[9]

Case Study: Analogs in the Synthesis of EGFR/ErbB-2 Kinase Inhibitors

While a direct synthesis of a marketed drug from 4-Chloro-2-fluoro-3-nitropyridine is not prominently documented, the utility of similar building blocks is well-established. For instance, derivatives of 4-anilino-quinazolines and -pyrimidines, which can be synthesized from appropriately substituted chloro- and fluoro-aromatics, are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinases, key targets in oncology.[10] The 4-chloro-2-fluoro-3-nitropyridine scaffold provides a platform for creating novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling and storage of 4-Chloro-2-fluoro-3-nitropyridine are crucial. Based on data for the related compound 4-Chloro-3-nitropyridine, it should be considered toxic if swallowed and may cause serious eye damage.[11]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Available at: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

4-Chloro-3-nitropyridine. PubChem. Available at: [Link]

-

Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

4-CHLORO-2,3-DIFLUORO-NITROBENZENE. SpectraBase. Available at: [Link]

-

Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology. Available at: [Link]

-

Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. Available at: [Link]

-

Nature-Inspired Molecules as Inhibitors in Drug Discovery. Molecules. Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitropyridine | CAS 13091-23-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

4-Chloro-2-fluoro-3-nitropyridine: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the design of highly functionalized nitrogen heterocycles is paramount for developing potent and selective therapeutics. 4-Chloro-2-fluoro-3-nitropyridine is a highly versatile, bifunctional building block that offers three orthogonal points of diversity (C-2, C-4, and C-3). By leveraging the distinct electronic properties of its substituents, chemists can perform strictly regioselective functionalizations to construct complex fused bicyclic systems, such as azaindoles and pyrido[2,3-d]pyrimidines, which are privileged scaffolds in kinase inhibitor design.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties of 4-chloro-2-fluoro-3-nitropyridine is critical for predicting its behavior in various solvent systems and its stability under thermal conditions.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 1261806-51-2[1] |

| Molecular Formula | C5H2ClFN2O2[1] |

| Molecular Weight | 176.53 g/mol [1] |

| Density (Predicted) | 1.595 ± 0.06 g/cm³[2] |

| Boiling Point (Predicted) | 267.5 ± 35.0 °C[2] |

Electronic Properties and Regioselective Reactivity

As an Application Scientist, it is crucial to understand the causality behind the reactivity of this scaffold rather than just memorizing its outcomes. The pyridine ring is inherently electron-deficient. In 4-chloro-2-fluoro-3-nitropyridine, both the C-2 and C-4 positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing inductive and resonance effects of the pyridine nitrogen and the C-3 nitro group[3].

However, fluorine is a significantly superior leaving group compared to chlorine in SNAr reactions [3]. The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. The extreme electronegativity of the C-2 fluorine atom stabilizes this transition state far better than the C-4 chlorine[4]. Consequently, nucleophilic attack by amines or alkoxides occurs with strict kinetic regioselectivity at C-2 under mild conditions, leaving the C-4 chlorine intact for subsequent, orthogonal functionalization.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate In-Process Controls (IPCs) to create a self-validating experimental system.

Protocol A: Regioselective SNAr at C-2 (Fluorine Displacement)

Objective: Displace the C-2 fluorine with a primary amine while preserving the C-4 chlorine.

-

Preparation: Dissolve 4-chloro-2-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

-

Temperature Control: Cool the solution to 0 °C.

-

Causality: Low temperatures kinetically trap the reaction at the highly reactive C-2 position, preventing off-target thermodynamic displacement of the C-4 chlorine[4].

-

-

Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of a primary amine (1.05 eq).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the degradation of the nucleophile.

-

-

Reaction: Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

-

Self-Validation (IPC): Analyze the reaction via LC-MS. The starting material exhibits a distinct M and M+2 isotopic pattern (3:1 ratio) due to the naturally occurring isotopes of the C-4 chlorine[3]. The successful C-2 substituted intermediate will retain this 3:1 isotopic signature , confirming the chlorine remains intact, while the overall mass shifts according to the amine addition minus the fluorine atom (-19 Da).

Protocol B: Subsequent SNAr at C-4 (Chlorine Displacement)

Objective: Displace the remaining C-4 chlorine with a secondary amine or alkoxide.

-

Preparation: Dissolve the C-2 substituted intermediate (1.0 eq) in anhydrous DMF (0.2 M).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and the secondary nucleophile (1.2 eq).

-

Reaction: Heat the reaction mixture to 70 °C for 6–8 hours.

-

Causality: Because chlorine is a poorer leaving group than fluorine, elevated thermal energy and a stronger base are required to overcome the higher activation barrier of Meisenheimer complex formation at C-4[3].

-

-

Self-Validation (IPC): Monitor by LC-MS. The successful displacement of chlorine is definitively confirmed by the complete loss of the 3:1 (M / M+2) isotopic pattern in the mass spectrum, yielding a single distinct mass peak for the di-substituted product.

Protocol C: Chemoselective Nitro Group Reduction

Objective: Reduce the C-3 nitro group to an amine to enable downstream ring closure.

-

Preparation: Suspend the di-substituted nitropyridine in a 4:1 mixture of Ethanol/Water.

-

Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).

-

Reaction: Heat to 80 °C for 3 hours.

-

Causality: The Fe/NH₄Cl system provides a mildly acidic, highly chemoselective reduction environment. Unlike palladium-catalyzed hydrogenation (Pd/C, H₂), this method completely avoids the risk of reductive dehalogenation if any halogens were intentionally retained on the scaffold[3].

-

-

Self-Validation (IPC): LC-MS will show a precise mass reduction of 30 Da (conversion of -NO₂ [46 Da] to -NH₂ [16 Da]), and TLC will reveal a highly polar, ninhydrin-positive spot.

Applications in Drug Discovery: Kinase Inhibitor Scaffolds

Once the tri-functionalized pyridine (2-amino, 4-amino, 3-amino) is synthesized, it can be condensed with electrophiles (e.g., urea or orthoesters) to form fused bicyclic systems such as pyrido[2,3-d]pyrimidines. These heteroaromatics are privileged scaffolds that act as bioisosteres of the adenine ring of ATP, allowing them to bind deeply within the hinge region of various kinases[4].

A prominent application of these scaffolds is in the development of dual PI3K/mTOR inhibitors, which are critical in oncology for halting aberrant cell proliferation driven by mutated signaling cascades.

Fig 1. PI3K/AKT/mTOR signaling pathway targeted by pyrido-pyrimidine inhibitors.

References

- BLD Pharm, "1261806-51-2 | 4-Chloro-2-fluoro-3-nitropyridine".

- ChemBK, "Pyridine, 4-chloro-2-fluoro-3-nitro- Properties".

- BenchChem, "2-(Cyclopropylmethoxy)pyridin-3-amine | CAS 1019521-65-3".

- ResearchGate, "Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2)".

Sources

Strategic Sourcing and Synthetic Applications of 4-Chloro-2-fluoro-3-nitropyridine in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of rapid structure-activity relationship (SAR) exploration. 4-Chloro-2-fluoro-3-nitropyridine (CAS: 1261806-51-2) [1] represents a premium, tri-functionalized scaffold uniquely suited for the convergent synthesis of fused heteroaromatics, particularly 1H-imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These fused systems are privileged pharmacophores frequently deployed in the design of ATP-competitive kinase inhibitors targeting Aurora, FLT3, and JAK kinases[2].

This technical guide provides an in-depth analysis of the mechanistic reactivity of 4-chloro-2-fluoro-3-nitropyridine, a strategic supplier evaluation, and self-validating experimental protocols designed to ensure high-fidelity downstream functionalization.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of 4-chloro-2-fluoro-3-nitropyridine lies in its highly predictable, orthogonal reactivity profile. The molecule contains three distinct functional handles, each addressable under specific conditions:

Regioselective Nucleophilic Aromatic Substitution ( )

When subjected to nucleophilic attack (e.g., by primary or secondary amines), substitution occurs exclusively at the 2-fluoro position [3]. The causality behind this regioselectivity is twofold:

-

Leaving Group Thermodynamics: Fluoride is a significantly better leaving group than chloride in

reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer complex transition state[4]. -

Synergistic Activation: The 2-position is activated by both the adjacent highly electronegative pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. The 4-chloro position, while activated by the ortho-nitro group and the para-pyridine nitrogen, cannot kinetically compete with the fluorine atom.

Orthogonal Cross-Coupling

Once the 2-position is functionalized, the 4-chloro group remains intact. This allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)[5]. The chloride is sufficiently reactive for oxidative addition by electron-rich palladium(0) catalysts, enabling the installation of diverse aryl or heteroaryl appendages.

Nitro Reduction and Cyclization

The 3-nitro group serves as a masked amine. Following functionalization at the 2- and 4-positions, the nitro group is reduced to a primary amine, setting the stage for cyclization with the adjacent 2-amino group to form the biologically active imidazo[4,5-b]pyridine core[6].

Supplier Landscape & Sourcing Strategy

Procuring high-purity 4-chloro-2-fluoro-3-nitropyridine is critical; trace impurities (such as regioisomers or des-halogenated byproducts) can severely compromise downstream transition-metal catalysis. Below is a comparative analysis of verified commercial suppliers[1][7].

| Supplier | Purity Grade | Typical Lead Time | Analytical Validation | Catalog / Product ID |

| BLD Pharm | In Stock / 1-2 Weeks | BD343389 | ||

| ChemBK (Aggregator) | Varies by vendor | COA available | 1261806-51-2 | |

| Ochem Incorporation | 2-4 Weeks | MFCD18411006 | ||

| Bide Pharmatech | In Stock | BD343389 |

Strategic Sourcing Tip: Always request the Certificate of Analysis (COA) prior to bulk purchase. Ensure that

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, the chemist can confirm the success of each transformation before proceeding.

Protocol A: Regioselective at the 2-Position

Objective: Synthesize 2-(alkylamino)-4-chloro-3-nitropyridine.

-

Setup: In an oven-dried flask under nitrogen, dissolve 4-chloro-2-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation of the incoming amine nucleophile.

-

Nucleophile Addition: Cool the mixture to 0 °C. Dropwise add the primary amine (1.05 eq). Causality: Maintaining 0 °C ensures strict kinetic control, preventing over-reaction or displacement of the 4-chloro group.

-

Reaction & Validation: Stir for 2 hours at 0 °C.

-

Self-Validation: Monitor by LC-MS. The product will show an

corresponding to the exact mass of the mono-substituted product.

-

-

Workup: Quench with saturated aqueous

, extract with EtOAc, dry over

Protocol B: Suzuki-Miyaura Cross-Coupling at the 4-Position

Objective: Synthesize 2-(alkylamino)-4-aryl-3-nitropyridine.

-

Setup: Combine the product from Protocol A (1.0 eq), arylboronic acid (1.2 eq), and

(3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water (0.1 M). -

Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

-

Catalyst Addition: Add

(0.05 eq). Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate oxidative addition into the sterically hindered ortho-nitro C-Cl bond[5]. -

Reaction & Validation: Heat to 90 °C for 12 hours.

-

Self-Validation: LC-MS will show the loss of the characteristic 3:1 chlorine isotope pattern, replaced by the mass of the cross-coupled product.

-

-

Workup: Filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify via silica gel chromatography.

Downstream Applications: Kinase Inhibitor Synthesis

The ultimate utility of 4-chloro-2-fluoro-3-nitropyridine is realized in its conversion to fused bicyclic systems. Following the

Caption: Synthetic workflow from 4-Chloro-2-fluoro-3-nitropyridine to the imidazo[4,5-b]pyridine core.

References

-

ChemBK , "Pyridine, 4-chloro-2-fluoro-3-nitro- (CAS: 1261806-51-2) Chemical Database", ChemBK. URL:[Link]

-

Current Medicinal Chemistry , "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties", Bentham Science Publishers, Vol 31, Issue 5 (2024). URL:[Link]

-

Journal of Medicinal Chemistry , "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor", ACS Publications, 2012. URL:[Link]

-

PubMed / NIH , "Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions", National Institutes of Health, 2016. URL:[Link]

Sources

- 1. 1805043-12-2|4-Chloro-2-fluoro-5-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 7. chembk.com [chembk.com]

A Provisional Safety and Handling Guide for 4-Chloro-2-fluoro-3-nitropyridine

This document provides an in-depth technical guide to the safe handling, storage, and emergency management of 4-Chloro-2-fluoro-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in organic synthesis.

Statement of Provisionality

It is critical to note that a comprehensive, manufacturer-verified Safety Data Sheet (SDS) for the specific compound 4-Chloro-2-fluoro-3-nitropyridine (CAS No. not definitively assigned) was not publicly available at the time of this writing. Therefore, this guide has been expertly synthesized by extrapolating data from structurally analogous compounds, most notably 4-Chloro-3-nitropyridine (CAS No. 13091-23-1), and other related halogenated nitropyridines. The recommendations herein are based on the chemical properties of the constituent functional groups and represent a conservative, safety-first approach. This guide must be used as a supplement to, not a replacement for, a manufacturer-supplied SDS, which should be consulted immediately upon availability.

Hazard Identification and Mechanistic Rationale

4-Chloro-2-fluoro-3-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). The combination of these electron-withdrawing groups on the already electron-deficient pyridine ring renders the molecule highly reactive and dictates its toxicological profile.

The primary hazards are extrapolated from its closest structural analog, 4-Chloro-3-nitropyridine, and are summarized below.[1][2]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1][2] |

| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation[3][4] |

| Specific Target Organ Toxicity | Category 3 (Predicted) | H335: May cause respiratory irritation[3][4] |

Causality of Hazards:

-

Acute Oral Toxicity (H301): The electron-deficient, substituted pyridine ring can interfere with fundamental biological processes. Its reactivity makes it a potential metabolic poison.

-

Serious Eye Damage (H318): The compound is likely highly irritating and corrosive to mucosal tissues. Direct contact can lead to irreversible damage to the cornea due to its chemical reactivity.[1][2]

-

Skin and Respiratory Irritation (H315, H335): As with many halogenated nitroaromatics, the compound is expected to be a potent irritant.[3][4] The fine, crystalline nature of the solid can lead to the generation of dust, which, if inhaled, can cause significant irritation to the respiratory tract.[3][5]

Physicochemical and Spectroscopic Data

Precise experimental data for 4-Chloro-2-fluoro-3-nitropyridine is limited. The following table includes calculated values and data extrapolated from closely related structures.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₂O₂ | Calculated |

| Molecular Weight | 176.54 g/mol | Calculated |

| Appearance | Pale yellow powder (Predicted) | [1] |

| log Pow | 0.703 (for 4-Chloro-3-nitropyridine) | [2] |

| Solubility | Insoluble in water; Soluble in acetone, methanol (Predicted) | [4][6] |

The Hierarchy of Controls: A Risk Mitigation Framework

To ensure personnel safety, a systematic approach to hazard control must be implemented. The hierarchy of controls prioritizes the most effective measures first. Simply relying on Personal Protective Equipment (PPE) is insufficient.

Caption: The hierarchy of controls for mitigating chemical hazards.

For handling 4-Chloro-2-fluoro-3-nitropyridine:

-

Elimination/Substitution: Not typically feasible as this compound is often a required intermediate.

-

Engineering Controls: The most critical control measure. All handling must occur within a certified chemical fume hood. Eyewash stations and safety showers must be immediately accessible.[2]

-

Administrative Controls: Develop and enforce a Standard Operating Procedure (SOP) for handling this compound. Restrict access to authorized personnel only. Prohibit eating, drinking, and smoking in the laboratory.[5][7]

-

PPE: Use as the final line of defense.

Experimental Protocols: Safe Handling, Storage, and Disposal

Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE is mandatory.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for tears or holes before each use. Due to the lack of specific permeation data, double-gloving is recommended for extended handling. Dispose of contaminated gloves immediately as hazardous waste.[1][8]

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] If there is a risk of splashing, a full-face shield should be worn in addition to goggles.[9]

-

Skin and Body Protection: Wear a flame-resistant laboratory coat with sleeves fully extended and buttoned.[1] Ensure no skin is exposed between the glove and the sleeve.

Safe Handling and Dispensing Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood has a certified face velocity. Confirm the location of the nearest safety shower, eyewash station, and spill kit.

-

Handling: Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.[2] Use non-sparking tools for transfers.[1]

-

Dispensing: Avoid creating dust when weighing or transferring the material.[5] Use appropriate tools like a spatula. Weigh the material onto weighing paper or into a tared container within the fume hood.

-

Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water, even if gloves were worn.[1][2] Decontaminate the work surface and any equipment used.

Storage Protocol

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Consider storage under an inert atmosphere and refrigeration to maintain long-term quality.[2]

-

Location: Store in a locked cabinet or area designated for toxic chemicals.[1][2]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][4] Also, keep separate from foodstuff containers.[1][5]

Disposal Protocol

This compound and any contaminated materials must be treated as hazardous waste.

-

Waste Classification: Classify waste containing 4-Chloro-2-fluoro-3-nitropyridine as halogenated organic waste.

-

Collection: Collect all chemical waste and contaminated materials (e.g., gloves, pipette tips, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[5]

-

Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[2][3][7] Do not dispose of it down the drain.[1][3]

Emergency Response Protocols

Immediate and correct action is vital in the event of an exposure or spill.

First-Aid Decision Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.com [capotchem.com]

- 9. americanchemistry.com [americanchemistry.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-fluoro-3-nitropyridine

Introduction

4-Chloro-2-fluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As with any novel compound intended for use in drug development or advanced material synthesis, a thorough understanding of its fundamental physicochemical properties is paramount. The melting point and solubility of a compound are critical parameters that influence its purity, crystalline structure, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the standard methodologies for determining the melting point and aqueous solubility of 4-Chloro-2-fluoro-3-nitropyridine. While specific experimental data for this compound are not widely available in published literature, this document outlines the established, field-proven protocols that form the basis of its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both procedural steps and the scientific rationale behind them.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting range. Thus, melting point determination is a fundamental technique for assessing the purity of a compound.

Comparative Data for Related Pyridine Derivatives

To provide a contextual framework, the melting points of several structurally related nitropyridine compounds are listed below. These values illustrate the range in which the melting point of 4-Chloro-2-fluoro-3-nitropyridine might be expected, though substitution patterns significantly influence this property.

| Compound | CAS Number | Melting Point (°C) |

| 3-Nitropyridine | 2530-26-9 | 37 - 39[1] |

| 4-Nitropyridine N-oxide | 1124-33-0 | 159 - 162[2] |

| 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 | 51 - 53[3] |

| 4-Fluoro-2-nitropyridine | 884495-09-4 | 77.8[4] |

Experimental Protocol: Digital Melting Point Apparatus

The use of a digital melting point apparatus is the standard and most accurate method in modern laboratories.

Methodology Rationale: This method offers precise temperature control and a clear, magnified view of the sample, which is essential for accurately observing the onset and completion of melting. The controlled heating rate is critical; a rapid temperature ramp can lead to an erroneously high and broad melting range due to a lag between the thermometer reading and the actual sample temperature.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of 4-Chloro-2-fluoro-3-nitropyridine is completely dry and crystalline.

-

Crush a small amount of the sample into a fine powder on a watch glass using a spatula. This ensures uniform packing and efficient heat transfer.

-

Press the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Before inserting the sample, ensure the heating block is at least 20°C below the expected melting point. If the approximate melting point is unknown, a preliminary "fast run" with a rapid heating rate (5-10°C per minute) can be performed on a separate sample to establish an approximate range.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Melting Point Determination:

-

Set the starting temperature to about 20°C below the expected or predetermined approximate melting point.

-

Set the heating rate (ramp rate) to 1-2°C per minute. A slow rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating and observing until the last crystal melts. Record this temperature (T2).

-

-

Reporting:

-

The melting point is reported as a range from T1 to T2.

-

For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental procedure.

Part 2: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing effective in vitro and in vivo experiments.[5] Low solubility can lead to poor absorption, unreliable assay results, and challenges in formulation development.[6][7] It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer. It reflects the solubility of potentially metastable forms and is often used in high-throughput screening during early discovery.[5][6][8]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of the most stable solid form of a compound in a saturated solution.[5][9] This "gold standard" measurement is vital for lead optimization and pre-formulation studies, though it is more time and resource-intensive.[6][9]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Methodology Rationale: The shake-flask method is considered the benchmark for determining thermodynamic solubility.[9][10][11] By incubating an excess of the solid compound with the aqueous medium for an extended period (24-72 hours), the system is allowed to reach a true equilibrium between the dissolved and undissolved states.[5][10] This ensures that the measured concentration reflects the solubility of the most stable crystalline form, which is most relevant for predicting in vivo behavior.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of solid 4-Chloro-2-fluoro-3-nitropyridine to a glass vial. The excess should be clearly visible to ensure a saturated solution is formed.

-

Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid material.

-

Separate the dissolved compound from any remaining solid particles. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Concentration Analysis:

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

-

Reporting:

-

The solubility is reported in units such as µg/mL or µM.

-

Protocol 2: Kinetic Solubility (Turbidimetric Assay)

Methodology Rationale: The turbidimetric, or nephelometric, assay provides a rapid, high-throughput assessment of kinetic solubility.[12][13] The method relies on the principle that when a compound precipitates out of solution, it forms a suspension that scatters light. By measuring this turbidity across a range of concentrations, one can quickly estimate the point at which the compound is no longer soluble under the assay conditions.[5][12][13] This is highly valuable for screening large numbers of compounds in early drug discovery.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of 4-Chloro-2-fluoro-3-nitropyridine in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution.

-

-

Precipitation:

-

Rapidly dilute a small volume of each concentration from the DMSO plate into a corresponding well on a second plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.[12]

-

-

Incubation & Measurement:

-

Data Analysis:

-

The solubility is determined as the highest concentration that does not produce a significant increase in turbidity above the background (buffer with DMSO only).[12]

-

-

Reporting:

-

The kinetic solubility is reported as a specific value (e.g., µM).

-

Solubility Assessment Workflows

The diagrams below outline the distinct workflows for determining thermodynamic and kinetic solubility.

Safety and Handling

Substituted nitropyridines, as a class, should be handled with care. While specific toxicity data for 4-Chloro-2-fluoro-3-nitropyridine is not available, related compounds like 4-nitropyridine and other chloro-nitro-aromatics are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[14][15][16][17]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14][18] Do not eat, drink, or smoke when using this product.[14][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][19]

Conclusion

The experimental determination of melting point and aqueous solubility are indispensable steps in the characterization of novel chemical entities like 4-Chloro-2-fluoro-3-nitropyridine. The melting point serves as a crucial indicator of purity and identity, while solubility data are fundamental to predicting a compound's behavior in biological systems and guiding formulation strategies. This guide provides the established, robust methodologies required for obtaining reliable and reproducible data for these critical parameters. By adhering to these detailed protocols, researchers can ensure the generation of high-quality data essential for advancing their research and development objectives.

References

-

Turbidimetric (Kinetic) Solubility Assay. Domainex.

-

Aqueous Solubility. Creative Biolabs.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

-

Turbidimetric Solubility Assay. Evotec.

-

4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. ECHEMI.

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

-

Thermodynamic solubility. Strasbourg - PCBIS.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Kinetic Solubility Assays Protocol. AxisPharm.

-

Shake-Flask Solubility Assay. Bienta.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets. ECHEMI.

-

3-Nitropyridine. Chem-Impex.

-

4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839. PubChem.

-

SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.

-

PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing.

-

PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.

-

4-Nitropyridine N-oxide CAS#: 1124-33-0. ChemicalBook.

-

4-Fluoro-2-nitropyridine Properties. EPA.

-

Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygiene and Sanitation.

-

A Comparative Guide to 4-Chloro-2-methyl-3-nitropyridine and 2-Chloro-4-methyl-3-nitropyridine. Benchchem.

-

SAFETY DATA SHEET - 3-Nitropyridine. Thermo Fisher Scientific.

-

Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.

-

4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781. PubChem.

-

SAFETY DATA SHEET - 4-Chloro-3-nitropyridine. Fisher Scientific.

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.

-

Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy. PMC.

-

Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

regioselective SNAr reaction of 4-Chloro-2-fluoro-3-nitropyridine

Application Note: Regioselective Functionalization of 4-Chloro-2-fluoro-3-nitropyridine

1Executive Summary

4-Chloro-2-fluoro-3-nitropyridine (CFNP) is a high-value heterocyclic scaffold characterized by a dense array of functional handles. Its reactivity is defined by the interplay between the electron-deficient pyridine core, the strongly electron-withdrawing nitro group at C3, and two halogen leaving groups (Fluorine at C2, Chlorine at C4).[1][2]

This guide addresses the critical challenge of regioselectivity . While both C2 and C4 positions are activated for Nucleophilic Aromatic Substitution (

-

The Dominant Pathway: The C2-position (bearing fluorine) exhibits significantly higher reactivity due to the "Element Effect" in

and dual activation by the ring nitrogen and the ortho-nitro group. -

The Challenge: Controlling mono-substitution at C2 without over-reaction, or accessing the latent C4 reactivity, requires precise protocol adherence.

This document provides validated protocols for C2-selective functionalization , strategies for sequential C2/C4 substitution , and analytical methods to confirm regiochemistry.[1]

Mechanistic Insight & Reactivity Landscape[1]

To control the reaction, one must understand the competing electronic forces.[1]

Electronic Activation Map

-

C2 Position (Fluoro):

-

Activation: Ortho to Pyridine Nitrogen (Inductive, -I) and Ortho to Nitro group (Resonance/Inductive, -M/-I).[1]

-

Leaving Group (LG): Fluoride.[1] In

reactions involving highly activated substrates, the rate-determining step is often the nucleophilic attack.[1][2] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) more effectively than chlorine, making F the superior leaving group (

-

-

C4 Position (Chloro):

Reaction Pathway Diagram

The following Graphviz diagram illustrates the bifurcation of reactivity. The C2 pathway is kinetically favored (lower activation energy barrier).[1]

Caption: Kinetic bifurcation of the SNAr reaction. The C2 pathway is heavily favored due to the stabilizing effect of the electronegative fluorine on the Meisenheimer intermediate.[1]

Experimental Protocols

Protocol A: High-Fidelity C2-Selective Substitution

Objective: Selective displacement of the C2-Fluorine with an amine nucleophile while retaining the C4-Chlorine intact.

-

Substrate: 4-Chloro-2-fluoro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.05 equiv)[1]

-

Base: DIPEA or

(1.1 equiv)[1] -

Solvent: THF or Acetonitrile (Anhydrous)[1]

-

Temperature: -10°C to 0°C

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 4-Chloro-2-fluoro-3-nitropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -10°C using an ice/salt bath.

-

Note: Low temperature is crucial to prevent kinetic energy from overcoming the activation barrier for C4 substitution or bis-substitution.

-

-

Addition: Dissolve the amine (1.05 equiv) and DIPEA (1.1 equiv) in a minimal amount of THF. Add this solution dropwise to the nitropyridine solution over 30 minutes.

-

Critical Control: Localized high concentrations of amine can lead to bis-substitution. Slow addition ensures the amine reacts with the most active site (C2) first.[1]

-

-

Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to room temperature (20-25°C).

-

Monitoring: Monitor by TLC or LC-MS.

-

Success Marker: Disappearance of Starting Material (

) and appearance of Product (

-

-

Workup: Quench with saturated aqueous

. Extract with EtOAc.[1][4] Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Sequential Functionalization (C2 then C4)

Objective: Creating an unsymmetrical 2,4-diamino-3-nitropyridine.

-

Step 1: Perform Protocol A to install the first nucleophile at C2.[1] Isolate and purify the intermediate.

-

Step 2 (C4 Displacement):

-

Dissolve the C2-substituted intermediate in DMF or DMSO (0.5 M).

-

Add the second nucleophile (1.2 - 1.5 equiv).

-

Add Base (

or -

Heat to 60-80°C.

-

Rationale: The C4-Chlorine is deactivated relative to the initial C2-Fluorine. The presence of an electron-donating amino group at C2 further deactivates the ring via resonance, requiring harsher conditions (heat, polar aprotic solvent) to force the C4 substitution.[1]

-

Data Interpretation & Analytical Validation

Distinguishing between the C2-product and C4-product is critical, as they have the same mass.

NMR Logic Table

| Feature | Starting Material | C2-Product (Target) | C4-Product (Rare) |

| Signal Present (~ -60 to -70 ppm) | Signal Absent | Signal Present | |

| Two doublets ( | Two doublets (Shifted upfield) | Two doublets (Shifted upfield) | |

| Coupling ( | H-F coupling visible | No H-F coupling | H-F coupling persists |

Mass Spectrometry (LC-MS)[1]

Troubleshooting & Optimization

Issue: Formation of Bis-Substituted Product

-

Cause: Excess nucleophile or temperature too high during Step 1.[1]

-

Solution: strictly maintain -10°C; reduce nucleophile to 0.95 equiv; ensure slow addition rate.

Issue: No Reaction at C4 (Step 2)

-

Cause: The C2-amino group donates electron density into the ring, deactivating the C4 position.[1]

-

Solution: Switch solvent to DMSO or NMP to increase the nucleophilicity of the attacking amine.[1] Increase temperature to 90°C.

Issue: Desire for C4-Selectivity (Reverse Order)

-

Analysis: Direct displacement of C4-Cl in the presence of C2-F is chemically forbidden under standard conditions.

-

Workaround: This requires a different starting material (e.g., 2-amino-4-chloro-3-nitropyridine) or a blocking strategy (e.g., protecting C2 if it was a hydroxyl).[1] Do not attempt direct C4 substitution on this substrate with standard nucleophiles.[1]

References

-

General Reactivity of Halonitropyridines

-

Regioselectivity in SNAr (Fluorine vs Chlorine)

-

Analytical Characterization (NMR)

-

Sequential Functionalization Precedents

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. heteroletters.org [heteroletters.org]

- 5. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. scispace.com [scispace.com]

- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: The Strategic Importance of the 2-Amino-4-chloro-3-nitropyridine Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-3-nitropyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthesis and derivatization of 2-amino-4-chloro-3-nitropyridine, a critical scaffold in modern medicinal chemistry. As a versatile building block, its strategic functionalization allows for the creation of diverse molecular libraries for drug discovery programs. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, reaction mechanisms, and safety protocols.

The 2-amino-4-chloro-3-nitropyridine core is a highly valued intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the C3 position. This electronic arrangement renders the C4 position, bearing a chloro leaving group, highly susceptible to nucleophilic attack. Furthermore, the amino group at C2 provides an additional handle for functionalization or can be a key pharmacophoric element in the final molecule. This unique combination of reactive sites allows for the selective and sequential introduction of various functional groups, making it an ideal starting point for building complex molecules targeting a range of biological pathways.

Section 2: Synthesis of the Core Intermediate: 2-Amino-4-chloro-3-nitropyridine

The foundational step is the reliable synthesis of the starting material. The most common and effective route involves the direct nitration of 4-chloro-2-aminopyridine.

Protocol 1: Nitration of 4-Chloro-2-aminopyridine

Objective: To introduce a nitro group at the C3 position of the pyridine ring through electrophilic aromatic substitution.

Experimental Protocol:

-

Preparation: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool fuming nitric acid (50 mL) to 0°C using an ice bath.

-

Reagent Addition: Slowly add 4-chloro-2-aminopyridine (6.4 g, 50 mmol) dropwise or in small portions to the cooled fuming nitric acid, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water to quench the reaction.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

-

Purification: Purify the crude product by flash column chromatography using a suitable eluent system (e.g., dichloromethane/methanol = 100:1, v/v) to afford pure 2-amino-4-chloro-3-nitropyridine as a solid. An expected yield is approximately 85%.

Causality and Experimental Insights:

-

Choice of Reagent: Fuming nitric acid is used as both the solvent and the nitrating agent. It provides a highly concentrated source of the nitronium ion (NO₂⁺), the active electrophile required for the reaction.

-

Temperature Control: The initial cooling in an ice bath is critical to control the highly exothermic nature of the reaction between the amine and the strong acid, preventing unwanted side reactions and ensuring safety.

-

Quenching: Pouring the acidic mixture into ice water serves to dilute the strong acid and precipitate the organic product, which has lower solubility in the aqueous medium.

Section 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The primary mode of derivatization for this scaffold is Nucleophilic Aromatic Substitution (SNAr), where the C4-chloro group is displaced by a wide range of nucleophiles.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen and, more importantly, the nitro group at the C3 position, makes the C4 carbon highly electrophilic.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization: This intermediate is resonance-stabilized, with the negative charge delocalized onto the oxygen atoms of the ortho-nitro group. This stabilization is key to lowering the activation energy of the reaction.

-

Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.

Application Note: Advanced Protocols for Nucleophilic Substitution at the C2 Position of Nitropyridines

Executive Summary

Nitropyridines are highly versatile building blocks in medicinal chemistry, agrochemicals, and radiotracer synthesis. The C2 position of the pyridine ring is inherently electron-deficient due to the inductive and resonance effects of the endocyclic nitrogen atom. The presence of a strongly electron-withdrawing nitro (

Mechanistic Principles & Causality

The

-

Addition (Rate-Determining Step) : The nucleophile attacks the electrophilic C2 carbon, disrupting aromaticity and forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex 1[1]. The nitro group plays a critical causal role here: it stabilizes the accumulated negative charge through extended conjugation.

-

Elimination : The leaving group (often a halide, or the nitrite anion itself) is expelled, driving the rearomatization of the pyridine ring and restoring thermodynamic stability 1[1].

Figure 1: Addition-elimination pathway for SNAr at the C2 position of nitropyridines.

Reaction Modalities

Depending on the substrate design, nucleophilic substitution at C2 can take three primary forms:

-

Modality A: Halide Displacement (Nitro-Activated

) : The most common approach. A halogen at C2 (e.g., fluorine or chlorine) is displaced by an amine, thiolate, or alkoxide, while the nitro group remains intact to activate the ring 1[1]. -

Modality B: Nitro Group Displacement : The nitro group itself acts as an excellent leaving group. This is highly utilized in radiochemistry, such as the synthesis of

, which relies on the nucleophilic displacement of a -

Modality C: Vicarious Nucleophilic Substitution (VNS) : When the C2 position is unsubstituted (bearing only a hydrogen atom), traditional

fails because hydride is a poor leaving group. VNS overcomes this by using a nucleophile that contains its own leaving group at the

Quantitative Data & Optimization Parameters

| Substrate | Nucleophile / Reagent | Reaction Modality | Conditions | Yield / Conversion | Ref |

| 3-Fluoro-2-nitropyridine | Morpholine (1.2 eq) | Halide Displacement ( | High (Purified via silica) | 1[1] | |

| N-Boc-AV1451 Precursor | Nitro Displacement ( | DMSO, 130 °C, 10 min | 47% Radiochemical Conv. | ||

| 3-Nitropyridine | Chloromethyl phenyl sulfone | Vicarious Nucleophilic Sub. | t-BuOK, THF/DMF, -60 °C, 3 min | ~70-85% (C2/C4 alkylation) | 2[2] |

| 5-Chloro-2-nitropyridine | Dimethyl Sulfide (DMSO red.) | Thioetherification / Reduction | Acidic conditions | 72% (Reduced product) | 3[3] |

Experimental Protocols

Figure 2: Standard experimental workflow for nucleophilic substitution on nitropyridine substrates.

Protocol A: Synthesis of 3-Morpholino-2-nitropyridine via

Adapted from standard halide displacement methodologies1[1].